![molecular formula C17H21ClF3NO B14204467 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane CAS No. 918644-79-8](/img/structure/B14204467.png)
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[55]undecane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate azaspiro compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro substituents but differs in its functional groups and overall structure.
4-[4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy]-2-(methylcarbamoyl)pyridine 1-oxide: Another compound with similar substituents but a different core structure.
Uniqueness
What sets 9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
918644-79-8 |
|---|---|
Molecular Formula |
C17H21ClF3NO |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
9-[4-chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C17H21ClF3NO/c18-15-2-1-13(11-14(15)17(19,20)21)23-12-3-5-16(6-4-12)7-9-22-10-8-16/h1-2,11-12,22H,3-10H2 |
InChI Key |
MRAJCQSJXVTWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)C(F)(F)F)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


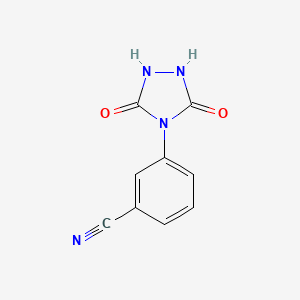
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
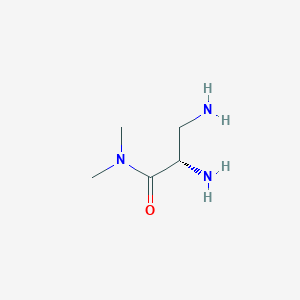
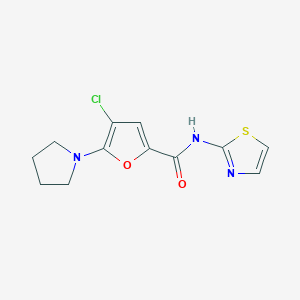
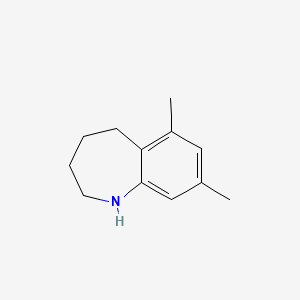
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
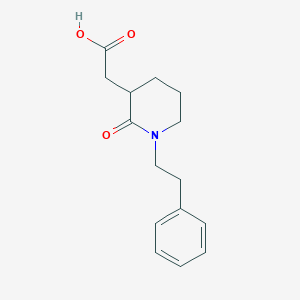
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
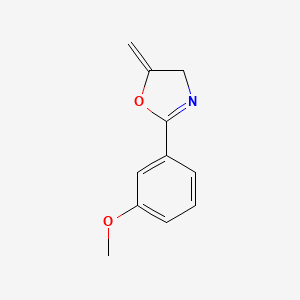
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

